2-[2-(Aminomethyl)phenoxy]acetamide

Catalog No.
S15865061
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Aminomethyl)phenoxy]acetamide

Product Name

2-[2-(Aminomethyl)phenoxy]acetamide

IUPAC Name

2-[2-(aminomethyl)phenoxy]acetamide

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)

InChI Key

KZHYCNKGHCDHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(=O)N

2-[2-(Aminomethyl)phenoxy]acetamide is a compound characterized by its phenoxy and acetamide functional groups, which contribute to its chemical reactivity and biological activity. The molecular formula for this compound is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it features a phenyl ring substituted with an aminomethyl group and an acetamide moiety. This structural arrangement allows for potential interactions with various biological targets, making it of interest in medicinal chemistry.

The chemical behavior of 2-[2-(Aminomethyl)phenoxy]acetamide can be explored through several types of reactions:

  • Acylation Reactions: The acetamide group can undergo acylation, allowing for the introduction of various acyl groups.
  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile in substitution reactions, potentially reacting with electrophiles such as alkyl halides.
  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and amine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Recent studies have indicated that 2-[2-(Aminomethyl)phenoxy]acetamide exhibits significant biological activity, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, specifically against liver cancer cell lines, demonstrating cytotoxic effects with an IC50 value of 1.43 µM against HepG2 cells. This potency suggests that the compound may inhibit cell proliferation and induce apoptosis in malignant cells while exhibiting lower toxicity towards normal liver cells (THLE-2) with an IC50 of 36.27 µM .

The synthesis of 2-[2-(Aminomethyl)phenoxy]acetamide can be approached through several methods:

  • Starting Materials: The synthesis typically begins with phenol or substituted phenols.
  • Chloroacetylation: A chloroacetylation reaction introduces the acetamide group.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved via reductive amination or direct amination techniques.

For example, one common method involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base to form phenoxyacetic acid derivatives, followed by amination to yield the final product .

The primary applications of 2-[2-(Aminomethyl)phenoxy]acetamide are in medicinal chemistry and pharmacology, particularly as a potential anti-cancer agent. Its ability to inhibit cancer cell migration and invasion makes it a candidate for further development into therapeutic agents targeting liver cancer and possibly other malignancies . Additionally, its structural features may allow for modifications that could enhance its pharmacological profile.

Interaction studies involving 2-[2-(Aminomethyl)phenoxy]acetamide have focused on its mechanism of action against cancer cells. Research indicates that this compound inhibits metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in tumor invasion and metastasis. By preventing these enzymes' activity, the compound may reduce cancer cell migration and invasion capabilities . Further studies are necessary to fully elucidate its interaction mechanisms with various cellular targets.

Several compounds share structural similarities with 2-[2-(Aminomethyl)phenoxy]acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methoxyphenoxy)acetamideContains a methoxy group on the phenyl ringExhibits different solubility properties
N-(2-Aminophenyl)-2-(phenoxy)acetamideSubstituted at both amine and phenoxy positionsPotentially broader biological activity
4-[2-(Aminomethyl)phenoxy]butanoic acidLonger carbon chain compared to acetamideMay exhibit different pharmacokinetics
Phenoxyacetic acid derivativesLacks the aminomethyl substitutionGenerally lower potency compared to aminated forms

These comparisons highlight how variations in substituents can influence biological activity and chemical properties, underscoring the uniqueness of 2-[2-(Aminomethyl)phenoxy]acetamide among its counterparts.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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